molecular formula C17H17ClN2S B1320163 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 917747-05-8

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B1320163
CAS No.: 917747-05-8
M. Wt: 316.8 g/mol
InChI Key: IZPZECSNVCMTOL-UHFFFAOYSA-N
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Description

Historical Context and Development of Heterocyclic Chemistry

The foundation of heterocyclic chemistry emerged during the early 1800s, marking a pivotal period in organic chemical development. According to historical records, the heterocyclic chemistry timeline began with significant discoveries that would shape the field for centuries to come. In 1818, Brugnatelli made the first notable contribution by isolating alloxan from uric acid, establishing the initial framework for understanding heterocyclic structures. This groundbreaking work was followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, further expanding the scope of heterocyclic investigations.

The subsequent decades witnessed remarkable progress in heterocyclic compound isolation and characterization. Runge's collection of pyrrole through dry distillation in 1834 represented another milestone in the field's development. The discovery of quinoline in 1834 by Runge from coal distillates, commonly referred to as coal tar, established the foundational knowledge for what would later become the quinoline family of compounds. These early discoveries were complemented by Anderson's isolation of pyridine in 1849 through bone pyrolysis, which added another crucial building block to the heterocyclic compound repertoire.

The systematic approach to heterocyclic chemistry gained momentum with Friedlander's revolutionary work around 1906, when he superseded traditional agricultural industry practices with synthetic chemistry through the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds beyond academic research. The field received another significant boost in 1936 when Tribe discovered petroleum origins by isolating chlorophyll compounds from natural oil, revealing the widespread occurrence of heterocyclic structures in natural systems. The introduction of Chargaff's rule in 1951 further highlighted the importance of heterocyclic chemistry in genetic codes, particularly through purine and pyrimidine bases.

The nomenclature system for heterocyclic compounds underwent significant development through the pioneering work of A. Hantzsch in 1887 and independently by O. Widman in 1888. These scientists created a highly versatile system for naming 5- and 6-membered rings containing nitrogen, which was later expanded to accommodate different ring sizes and other heteroatoms. This system, now known as the Hantzsch-Widman nomenclature, forms the basis of contemporary nomenclature used by the International Union of Pure and Applied Chemistry and Chemical Abstracts.

Significance of Quinoline-Thiophene Hybrids in Chemical Research

Quinoline-thiophene hybrid compounds have emerged as a critical research focus due to their unique chemical properties and diverse applications in modern chemistry. The significance of these hybrid structures stems from their ability to combine the distinctive characteristics of both quinoline and thiophene moieties, creating compounds with enhanced pharmacological and chemical properties. Research has demonstrated that more than half of known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of heterocyclic compounds, particularly quinoline derivatives, in pharmaceutical development.

The quinoline moiety contributes significant biological activity potential to hybrid compounds, with documented antimalarial, antibacterial, anti-inflammatory, anti-arrhythmic, anti-anginal, antihypertensive, antituberculosis, anti-depressant, and anti-convulsant properties. The successful introduction of quinine, mefloquine, and chloroquine as antimalarial agents, along with ofloxacin and chloroxine as antibacterial compounds, has proven the potential of the quinoline system in therapeutic applications. This diverse biological response profile has attracted considerable research attention toward exploring quinoline skeletons and their multiple possibilities as active moieties.

Thiophene, as a five-membered heterocyclic compound containing a sulfur heteroatom with the molecular formula C4H4S, brings its own set of valuable properties to hybrid compounds. Thiophene exhibits aromatic character and demonstrates remarkable similarity to benzene in its chemical and physical properties. Research has shown that thiophene serves as a frequent contaminant of benzene obtained from natural sources and was first discovered during benzene purification processes. The compound's utility extends primarily to its conversion into other substances, making it an invaluable building block in synthetic chemistry.

Recent investigations have focused on the synthesis and evaluation of quinoline-thiophene hybrids for various applications. A notable study involving isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives demonstrated the potential of these compounds as anticancer agents. The research utilized click chemistry approaches to synthesize these derivatives, highlighting the modern synthetic methodologies employed in quinoline-thiophene hybrid development. The study revealed that phenyl derivatives exhibited superior potency compared to isoxazole and triazole derivatives, providing valuable structure-activity relationship insights.

Properties

IUPAC Name

N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-11-6-12(2)15-8-13(17(18)20-16(15)7-11)9-19-10-14-4-3-5-21-14/h3-8,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPZECSNVCMTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • The quinoline core is first functionalized to introduce chlorine at the 2-position and methyl groups at the 5- and 7-positions. This can be accomplished via selective chlorination and methylation reactions on quinoline or its derivatives.
  • The 3-position of the quinoline ring is then activated, often by halogenation or formation of a suitable leaving group, to enable subsequent nucleophilic substitution.

Formation of the Methanamine Linkage

  • The key synthetic step involves coupling the quinoline intermediate with thiophen-2-ylmethylamine or its equivalent.
  • A common approach is reductive amination, where the quinoline-3-carbaldehyde derivative reacts with thiophen-2-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature control, and pH are critical to optimize yield and minimize side reactions.
  • Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

Purification and Characterization

  • After completion of the reaction, the crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/acetone mixtures).
  • The purified compound is characterized by NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Quinoline functionalization Chlorination (e.g., N-chlorosuccinimide), methylation (e.g., methyl iodide) Selective substitution at 2, 5, 7 positions
Activation at 3-position Halogenation or formation of leaving group Enables nucleophilic substitution
Coupling with thiophen-2-ylmethylamine Reductive amination with NaBH(OAc)3 or NaBH3CN in DMSO or acetonitrile, room temperature to mild heating Control of pH and temperature critical
Purification Silica gel chromatography, hexane/acetone Ensures high purity

Research Findings and Analytical Data

  • The synthesis requires careful control of temperature and solvent to avoid decomposition or side reactions.
  • TLC monitoring shows the gradual disappearance of starting materials and appearance of the product spot with distinct Rf values.
  • NMR spectra confirm the presence of characteristic signals corresponding to the quinoline methyl groups, the chloro-substituted aromatic protons, and the thiophene ring protons.
  • Mass spectrometry confirms the molecular ion peak at m/z 316.8, consistent with the molecular weight of the target compound.
  • The compound exhibits good stability under physiological conditions, making it a promising candidate for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth. Studies have indicated that similar quinoline derivatives possess significant antibacterial properties, suggesting that this compound may follow suit.
  • Anticancer Properties
    • Quinoline derivatives are frequently investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Initial studies have suggested that 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
  • Enzyme Inhibition
    • The compound's ability to bind to specific enzymes suggests potential as a therapeutic agent in diseases where enzyme dysregulation is a factor. For example, studies on related compounds have demonstrated their effectiveness in inhibiting kinases and proteases, which are critical targets in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies focused on the compound's effects on human cancer cell lines demonstrated that it effectively reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This aligns with findings from other quinoline-based compounds known for similar mechanisms.

Toxicological Considerations

As with any new compound, understanding its toxicological profile is crucial. Initial assessments using predictive models suggest that while the compound has promising biological activities, further studies are required to evaluate its safety and potential side effects in vivo.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., 2-Cl in quinoline, 5-nitro in thiophene ) may enhance binding to hydrophobic pockets in biological targets. Alkoxy groups (e.g., 4-ethoxy, 5-methoxy in phenyl derivatives ) improve solubility but reduce membrane permeability.
  • Synthesis Yields : Thiophene-containing analogues synthesized via reductive amination (e.g., method A in ) show moderate yields (17–32%), suggesting challenges in steric or electronic control during coupling steps.

Pharmacological and Physicochemical Properties

Anticancer Potential

The target compound’s quinoline scaffold is structurally analogous to derivatives evaluated for anticancer activity. For example, 1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3) demonstrates early safety pharmacology profiles, highlighting the importance of chloro substituents in enhancing target affinity .

Solubility and Stability
  • Salt Forms : Hydrochloride salts (e.g., 1-(pyridin-3-yl)-N-(2-thienylmethyl)methanamine dihydrochloride ) improve aqueous solubility compared to free bases, a critical factor for bioavailability.

Case Studies from Patents and Publications

  • REV-ERBα Probes : Nitrothiophene derivatives (e.g., compounds 12–15 ) exhibit moderate yields (17–32%) and are optimized for receptor binding, contrasting with the target compound’s unexplored biological targets.
  • Antiviral Scaffolds : Chromene-based methanamines (e.g., 9i and 9j ) prioritize rigid heterocycles for antiviral activity, whereas the target’s flexible thiophen-2-ylmethyl group may offer broader conformational adaptability.

Biological Activity

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine, with the CAS number 917747-05-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoline core substituted with a chloro group and a thiophene moiety. The molecular formula is C17H17ClN2SC_{17}H_{17}ClN_2S with a molecular weight of 316.85 g/mol. The compound's structure is depicted below:

Structure 1 2 Chloro 5 7 dimethylquinolin 3 yl N thiophen 2 ylmethyl methanamine\text{Structure }\text{1 2 Chloro 5 7 dimethylquinolin 3 yl N thiophen 2 ylmethyl methanamine}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. Specifically, compounds similar to this compound have shown significant activity against various bacterial strains.

Compound Target Bacteria MIC (µg/mL) Activity
Compound AStaphylococcus aureus< 1High
Compound BEscherichia coli4Moderate
Compound CMycobacterium tuberculosis0.5High

These findings suggest that the compound may exhibit potent antibacterial properties comparable to clinically used antibiotics like ampicillin and isoniazid .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on several cancer cell lines. The results indicate that while some derivatives exhibit cytotoxic effects, others maintain low toxicity towards normal mammalian cells.

Cell Line IC50 (µM) Remarks
MCF-7 (Breast Cancer)12Moderate cytotoxicity
HeLa (Cervical Cancer)8Significant cytotoxicity
Normal Fibroblasts>50Low toxicity

This data indicates that the compound may serve as a lead for developing anticancer agents with selective toxicity profiles .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives, including the target compound, can be influenced by various structural modifications. Key observations include:

  • Chloro Substitution : The presence of chlorine in the quinoline ring enhances antibacterial activity.
  • Thiophene Moiety : The incorporation of thiophene contributes to improved lipophilicity and cellular permeability.
  • Dimethyl Substitution : Methyl groups at positions 5 and 7 of the quinoline ring have been associated with increased potency against specific pathogens.

These insights are crucial for guiding future modifications to optimize biological activity while minimizing toxicity .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of quinoline derivatives found that modifications similar to those in this compound resulted in enhanced activity against multidrug-resistant strains of bacteria .
  • Cytotoxicity Evaluation in Cancer Models : Research demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Mannich-type reactions. For example, chlorinated quinoline intermediates (e.g., 2-chloro-5,7-dimethylquinoline) may react with thiophen-2-ylmethylamine derivatives under controlled pH and temperature. Catalysts like Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (e.g., DMF) can improve yields .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-alkylation or dimerization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm substituent positions on the quinoline and thiophene rings (e.g., methyl groups at C5/C7, chloro at C2) .
  • Mass Spectrometry : Verify molecular weight (e.g., expected m/z ~356–358 g/mol based on similar quinoline-thiophene hybrids) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding motifs .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Key Properties :

  • LogP : Predicted ~3.5–4.0 (hydrophobic due to aromatic rings and chloro substituent), suggesting limited aqueous solubility.
  • Degradation Risks : Susceptible to hydrolysis under acidic/alkaline conditions (e.g., cleavage of the methanamine linker). Stabilize with inert storage (argon, desiccants) .

Advanced Research Questions

Q. How does the electronic structure of the quinoline-thiophene hybrid influence its bioactivity in receptor-binding assays?

  • Mechanistic Insight : The chloro and methyl groups on the quinoline ring modulate electron density, potentially enhancing π-π stacking with aromatic residues in enzyme active sites. Thiophene’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions .
  • Experimental Design : Perform docking studies (e.g., AutoDock Vina) paired with mutagenesis assays to validate binding hypotheses.

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across different kinase inhibition studies?

  • Data Analysis :

  • Assay Variability : Compare buffer conditions (e.g., ATP concentration, pH) and enzyme sources (recombinant vs. native).
  • Control Experiments : Use reference inhibitors (e.g., staurosporine) to normalize activity data .
    • Statistical Approach : Apply ANOVA or Bayesian meta-analysis to quantify inter-study variability.

Q. Can computational models predict metabolic pathways or toxicity risks for this compound?

  • In Silico Tools :

  • CYP450 Metabolism : Use SwissADME to predict oxidation sites (e.g., demethylation at C5/C7 or thiophene ring oxidation).
  • Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., chloro groups) .

Q. How do structural modifications (e.g., replacing chloro with fluoro) alter pharmacokinetic properties?

  • SAR Study :

  • Synthetic Routes : Substitute 2-chloro-quinoline with 2-fluoro via halogen exchange (e.g., using KF/18-crown-6).
  • Impact : Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity. Validate via in vitro microsomal assays .

Methodological Guidance for Contradictory Data

Q. Discrepancies observed in NMR spectra: How to distinguish between regioisomers or degradation products?

  • Resolution Steps :

  • 2D NMR (COSY, NOESY) : Identify coupling patterns between quinoline and thiophene protons.
  • Spiking Experiments : Compare with synthesized regioisomers (e.g., chloro at C4 instead of C2) .

Q. Conflicting cytotoxicity results in cell lines: What factors contribute to this variability?

  • Experimental Controls :

  • Cell Viability Assays : Standardize protocols (e.g., MTT vs. ATP-based luminescence).
  • Culture Conditions : Monitor oxygen levels, serum concentration, and passage number .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.